molecular formula C18H19N3S B2532195 2-{[(pyridin-3-yl)methyl]sulfanyl}-5H,6H,7H,8H,9H,10H-cycloocta[b]pyridine-3-carbonitrile CAS No. 496804-64-9

2-{[(pyridin-3-yl)methyl]sulfanyl}-5H,6H,7H,8H,9H,10H-cycloocta[b]pyridine-3-carbonitrile

Cat. No.: B2532195
CAS No.: 496804-64-9
M. Wt: 309.43
InChI Key: GPDUTYLELGTSPG-UHFFFAOYSA-N
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Description

2-{[(pyridin-3-yl)methyl]sulfanyl}-5H,6H,7H,8H,9H,10H-cycloocta[b]pyridine-3-carbonitrile is a complex organic compound with the molecular formula C18H19N3S and a molecular weight of 309.43 g/mol . This compound is characterized by its unique structure, which includes a pyridine ring, a sulfanyl group, and a cycloocta[b]pyridine moiety. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than commercial applications. The synthesis on an industrial scale would require optimization of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[(pyridin-3-yl)methyl]sulfanyl}-5H,6H,7H,8H,9H,10H-cycloocta[b]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the nitrile group can produce primary amines.

Scientific Research Applications

2-{[(pyridin-3-yl)methyl]sulfanyl}-5H,6H,7H,8H,9H,10H-cycloocta[b]pyridine-3-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(pyridin-3-yl)methyl]sulfanyl}-5H,6H,7H,8H,9H,10H-cycloocta[b]pyridine-3-carbonitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological activities.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-{[(pyridin-3-yl)methyl]sulfanyl}-5H,6H,7H,8H,9H,10H-cycloocta[b]pyridine-3-carbonitrile include:

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the combination of a pyridine ring, a sulfanyl group, and a cycloocta[b]pyridine moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research purposes.

Properties

IUPAC Name

2-(pyridin-3-ylmethylsulfanyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3S/c19-11-16-10-15-7-3-1-2-4-8-17(15)21-18(16)22-13-14-6-5-9-20-12-14/h5-6,9-10,12H,1-4,7-8,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPDUTYLELGTSPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2=NC(=C(C=C2CC1)C#N)SCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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